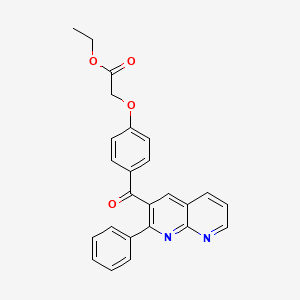
Ethyl (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)acetate is a complex organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms
Méthodes De Préparation
The synthesis of Ethyl (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)acetate typically involves multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common synthetic route includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Analyse Des Réactions Chimiques
Ethyl (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used but can include derivatives with modified functional groups or ring structures .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets. In materials science, it is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors. Additionally, it serves as a ligand in coordination chemistry, forming complexes with metals that have unique catalytic and electronic properties .
Mécanisme D'action
The mechanism of action of Ethyl (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Ethyl (4-((2-phenyl-1,8-naphthyridin-3-yl)carbonyl)phenoxy)acetate can be compared with other naphthyridine derivatives such as 1,5-naphthyridines and 1,6-naphthyridines. These compounds share similar core structures but differ in the position of nitrogen atoms and substituents, leading to variations in their chemical properties and applications. For example, 1,5-naphthyridines are known for their biological activities, while 1,6-naphthyridines are explored for their anticancer properties .
Propriétés
Numéro CAS |
136603-10-6 |
|---|---|
Formule moléculaire |
C25H20N2O4 |
Poids moléculaire |
412.4 g/mol |
Nom IUPAC |
ethyl 2-[4-(2-phenyl-1,8-naphthyridine-3-carbonyl)phenoxy]acetate |
InChI |
InChI=1S/C25H20N2O4/c1-2-30-22(28)16-31-20-12-10-18(11-13-20)24(29)21-15-19-9-6-14-26-25(19)27-23(21)17-7-4-3-5-8-17/h3-15H,2,16H2,1H3 |
Clé InChI |
XTIOSMJNZQCYQQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=CC=C(C=C1)C(=O)C2=C(N=C3C(=C2)C=CC=N3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


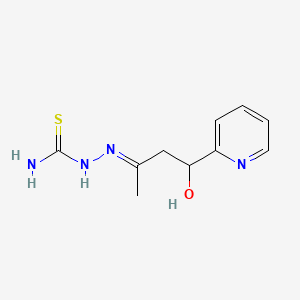

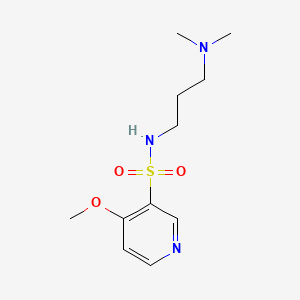

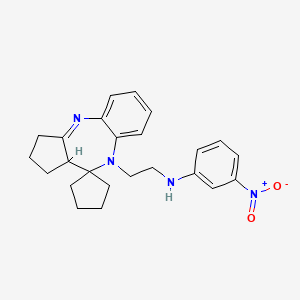
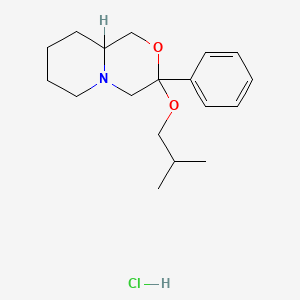
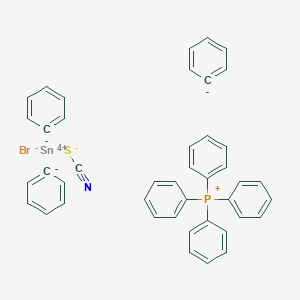

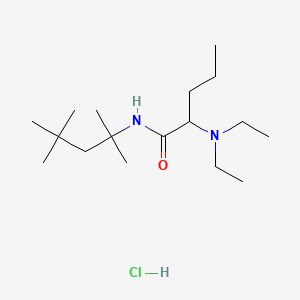


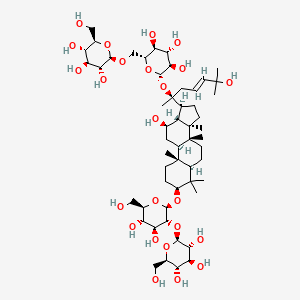

![14-methyl-6-phenyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12738874.png)
